molecular formula C22H29N5O B251485 N-{2-[4-(diethylamino)phenyl]-6-methyl-2H-benzotriazol-5-yl}pentanamide

N-{2-[4-(diethylamino)phenyl]-6-methyl-2H-benzotriazol-5-yl}pentanamide

Cat. No.: B251485
M. Wt: 379.5 g/mol
InChI Key: GEHHWPJBLVYBDJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{2-[4-(diethylamino)phenyl]-6-methyl-2H-benzotriazol-5-yl}pentanamide, commonly known as DEAB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various research fields. DEAB is a benzotriazole derivative that has been used as a potent inhibitor of aldehyde dehydrogenase (ALDH) enzymes, which play a crucial role in the metabolism of many endogenous and exogenous compounds.

Mechanism of Action

The mechanism of action of DEAB involves the inhibition of N-{2-[4-(diethylamino)phenyl]-6-methyl-2H-benzotriazol-5-yl}pentanamide enzymes, which are responsible for the oxidation of aldehydes to their corresponding carboxylic acids. This compound enzymes play a crucial role in the detoxification of many endogenous and exogenous compounds, including drugs and environmental toxins. By inhibiting this compound activity, DEAB can lead to the accumulation of toxic aldehydes and reactive oxygen species, which can induce cell death and inhibit cell proliferation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of DEAB depend on the specific research application and the cell type being studied. In cancer cells, DEAB has been shown to inhibit cell proliferation and induce apoptosis, which can lead to tumor regression. In stem cells, DEAB has been used to identify and isolate cells with low this compound activity, which are believed to have a higher potential for differentiation and tissue regeneration. In developmental biology, DEAB has been used to study the role of retinoic acid signaling in embryonic development.

Advantages and Limitations for Lab Experiments

One of the main advantages of using DEAB in lab experiments is its high potency and specificity for N-{2-[4-(diethylamino)phenyl]-6-methyl-2H-benzotriazol-5-yl}pentanamide inhibition. DEAB has been shown to be a more potent this compound inhibitor than other commonly used inhibitors such as disulfiram and cyanamide. However, one of the limitations of using DEAB is its potential toxicity and off-target effects. DEAB has been shown to induce oxidative stress and DNA damage in some cell types, which can lead to cell death and interfere with experimental results.

Future Directions

There are several future directions for research on DEAB and its potential applications in various fields of science. One possible direction is the development of more potent and selective N-{2-[4-(diethylamino)phenyl]-6-methyl-2H-benzotriazol-5-yl}pentanamide inhibitors based on the structure of DEAB. Another direction is the investigation of the role of this compound enzymes in other physiological and pathological processes, such as inflammation, neurodegeneration, and drug addiction. Finally, the potential use of DEAB as a therapeutic agent for cancer and other diseases warrants further investigation, including preclinical and clinical trials.

Synthesis Methods

The synthesis of DEAB involves the reaction of 4-(diethylamino)benzaldehyde with 2-methyl-5-nitrobenzotriazole in the presence of a reducing agent such as sodium borohydride. The resulting product is then treated with pentanoyl chloride to obtain the final compound, DEAB.

Scientific Research Applications

DEAB has been widely used as a research tool in various fields of science, including cancer biology, stem cell research, and developmental biology. In cancer biology, DEAB has been used to inhibit the activity of N-{2-[4-(diethylamino)phenyl]-6-methyl-2H-benzotriazol-5-yl}pentanamide enzymes, which are overexpressed in many cancer cells and are associated with drug resistance and tumor recurrence. In stem cell research, DEAB has been used to identify and isolate stem cells with low this compound activity, which are believed to have a higher potential for differentiation and tissue regeneration. In developmental biology, DEAB has been used to study the role of retinoic acid signaling in embryonic development.

Properties

Molecular Formula

C22H29N5O

Molecular Weight

379.5 g/mol

IUPAC Name

N-[2-[4-(diethylamino)phenyl]-6-methylbenzotriazol-5-yl]pentanamide

InChI

InChI=1S/C22H29N5O/c1-5-8-9-22(28)23-19-15-21-20(14-16(19)4)24-27(25-21)18-12-10-17(11-13-18)26(6-2)7-3/h10-15H,5-9H2,1-4H3,(H,23,28)

InChI Key

GEHHWPJBLVYBDJ-UHFFFAOYSA-N

SMILES

CCCCC(=O)NC1=CC2=NN(N=C2C=C1C)C3=CC=C(C=C3)N(CC)CC

Canonical SMILES

CCCCC(=O)NC1=CC2=NN(N=C2C=C1C)C3=CC=C(C=C3)N(CC)CC

Origin of Product

United States

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